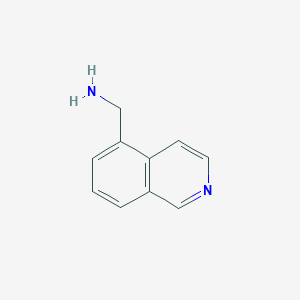

Isoquinolin-5-ylmethanamine

概要

説明

Isoquinolin-5-ylmethanamine is a chemical compound with the molecular formula C10H10N2 . It is also known as 1-Isoquinolin-5-ylmethanamine .

Molecular Structure Analysis

The InChI code for Isoquinolin-5-ylmethanamine is 1S/C10H10N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-5,7H,6,11H2;2*1H . This indicates the presence of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety.

Physical And Chemical Properties Analysis

Isoquinolin-5-ylmethanamine has a molecular weight of 158.2 g/mol . The compound is a white, crystalline solid.

科学的研究の応用

Nucleic Acid Binding and Drug Design

Isoquinoline alkaloids, including derivatives of Isoquinolin-5-ylmethanamine, exhibit significant pharmacological and biological properties, such as potential anticancer properties. These compounds interact with nucleic acids, and this interaction is crucial for the design of new therapeutic agents. Studies on the binding aspects of isoquinoline alkaloids with nucleic acids have provided guidelines for drug design, leveraging the structural and energetic aspects of these interactions (Bhadra & Kumar, 2011).

Anticancer Activities

Isoquinolin-5-ylmethanamine-based compounds have shown promise as anticancer agents. Derivatives designed with specific structural features have demonstrated cytotoxic activities against various human cancer cell lines, highlighting their potential as novel therapeutic options for cancer treatment (Kakhki et al., 2016).

Hepatoprotective Activities

Isoquinoline alkaloids derived from plants have also been identified for their hepatoprotective activities. These compounds have shown stronger activity than some positive controls in cell-based models, indicating their potential as lead compounds for developing liver-protecting drugs (Jin et al., 2018).

Environmental Remediation

Isoquinolin-5-ylmethanamine and its derivatives have been explored for environmental applications, such as the biodegradation of pollutants. Certain strains of bacteria capable of using isoquinoline as their sole carbon and energy source have been identified, which could potentially decrease isoquinoline content in coking wastewater, thus improving the quality of recycling water (Guanghua et al., 2011).

Safety and Hazards

将来の方向性

作用機序

Target of Action

This compound belongs to the class of organic compounds known as isoquinolines and derivatives . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Mode of Action

It is known that isoquinolines and their derivatives interact with various biological targets and can exhibit a wide range of biological activities .

Biochemical Pathways

Isoquinolines and their derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Isoquinolines and their derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

特性

IUPAC Name |

isoquinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCFKLGMRFTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475911 | |

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58123-58-3 | |

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

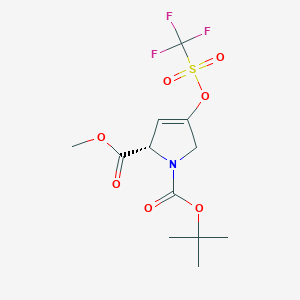

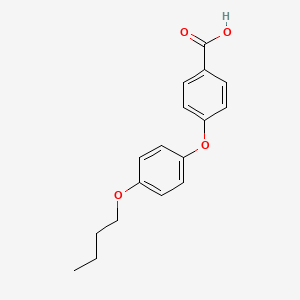

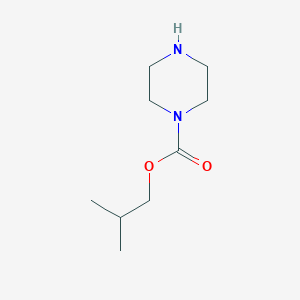

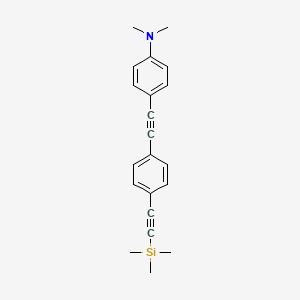

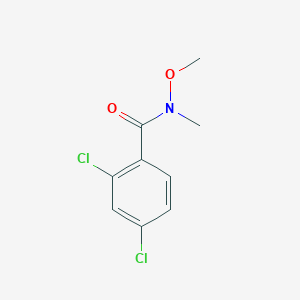

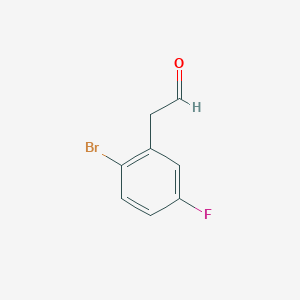

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)